Methyl 5-hydroxy-1-naphthoate
Overview
Description
Methyl 5-hydroxy-1-naphthoate is an organic compound with the chemical formula C12H10O3. It is a derivative of naphthalene, characterized by a hydroxyl group at the 5th position and a methyl ester group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Methyl 5-hydroxy-1-naphthoate is a compound that primarily targets a cytochrome P-450 (heme-thiolate) protein . This protein is involved in the synthesis of neocarzinostatin in the bacterium Streptomyces carzinostaticus .
Mode of Action
The interaction of this compound with its target results in the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate . This reaction yields 2,7-dihydroxy-5-methyl-1-naphthoate .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of 2-hydroxy-5-methyl-1-naphthoate to 2,7-dihydroxy-5-methyl-1-naphthoate . This reaction is catalyzed by the cytochrome P-450 protein and involves the incorporation of one atom of oxygen into the other donor .
Result of Action
Its role in the synthesis of neocarzinostatin suggests that it may have a role in the production of this antibiotic compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry, and room temperature environment to maintain its stability . Furthermore, the pH of the environment can affect the species of the compound that is present .
Biochemical Analysis
Biochemical Properties
Methyl 5-hydroxy-1-naphthoate is involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin . It is known to interact with a cytochrome P450 protein involved in this biosynthesis . The compound undergoes hydroxylation at the C-7 position to yield 2,7-dihydroxy-5-methyl-1-naphthoate .
Cellular Effects
In cellular contexts, this compound has been observed to have significant effects on macrophages. Specifically, it has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages . This includes the suppression of the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Molecular Mechanism
The molecular mechanism of action of this compound involves the suppression of key signaling pathways. It has been found to inhibit LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Additionally, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS were decreased by this compound .
Metabolic Pathways
This compound is involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-1-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot synthesis method. This method includes the sequential addition of reactants and oxidation reactions, which are carried out under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted naphthoates.
Scientific Research Applications
Methyl 5-hydroxy-1-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-hydroxy-5-methyl-1-naphthoate
- 2-hydroxy-5-methyl-1-naphthoic acid
- Methyl 1-hydroxy-2-naphthoate
Comparison: Methyl 5-hydroxy-1-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 5-hydroxynaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPWWZATUWESQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597990 | |
Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91307-40-3 | |
Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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